

Cyanine7.5 Amine: Application Notes for Advanced Fluorescence Microscopy

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Compound of Interest

Compound Name: Cyanine7.5 amine

Cat. No.: B15554021

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Cyanine7.5 amine** as a fluorescent probe for advanced microscopy. This document details the optical properties, bioconjugation methods, and protocols for cellular and tissue imaging, enabling researchers to effectively incorporate this near-infrared (NIR) dye into their experimental workflows.

Cyanine7.5 (Cy7.5) is a fluorescent dye that operates in the near-infrared spectrum, a region highly advantageous for biological imaging.^[1] Its long emission wavelength minimizes autofluorescence from biological tissues and allows for deeper tissue penetration compared to fluorophores that emit in the visible range.^{[2][3]} This makes Cy7.5 and its derivatives particularly well-suited for in vivo imaging and other applications requiring high signal-to-noise ratios.^{[4][5]}

The amine derivative of Cyanine7.5 possesses a primary amine group, which can be conjugated to molecules containing activated carboxylic acids, such as NHS esters.^{[6][7]} This allows for the covalent labeling of a wide range of biomolecules, including proteins, peptides, and nanoparticles, transforming them into targeted fluorescent probes.^{[5][8]}

Quantitative Data Summary

The key spectral and physical properties of **Cyanine7.5 amine** and its common derivatives are summarized below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~788 nm	[1][9]
Emission Maximum (λ_{em})	~808 nm	[1][9]
Molar Extinction Coefficient (ϵ)	~223,000 $\text{cm}^{-1}\text{M}^{-1}$	[9]
Molecular Weight	~819.99 g/mol	[9]
Solubility	Good in DMSO, DMF, and alcohols	[9]
Storage Conditions	Store at -20°C in the dark, desiccated.	[8][10]

Experimental Protocols

Detailed methodologies for the conjugation of **Cyanine7.5 amine** to proteins and subsequent use in fluorescence microscopy are provided below.

Protocol 1: Bioconjugation of Cyanine7.5 Amine to a Protein (e.g., Antibody) using EDC/NHS Chemistry

This protocol describes the covalent coupling of **Cyanine7.5 amine** to a protein with available carboxyl groups using a two-step carbodiimide reaction.

Materials:

- Protein (e.g., antibody) in a suitable buffer (e.g., MES, PBS), free of amines and carboxyls.
- **Cyanine7.5 amine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., size-exclusion chromatography, dialysis cassette)
- Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Protein Preparation:
 - Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.
- Dye Preparation:
 - Immediately before use, dissolve **Cyanine7.5 amine** in anhydrous DMSO to a concentration of 10 mg/mL.
- Activation of Protein Carboxyl Groups:
 - Add a 10-fold molar excess of EDC to the protein solution.
 - Immediately add a 25-fold molar excess of NHS to the protein solution.
 - Incubate for 15 minutes at room temperature with gentle mixing.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved **Cyanine7.5 amine** to the activated protein solution.
 - Incubate the reaction mixture for 2 hours at room temperature in the dark, with continuous gentle mixing.
- Quenching the Reaction:
 - Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
 - Incubate for 15 minutes at room temperature.

- Purification:
 - Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column or dialysis against the Storage Buffer. The first colored fraction will contain the conjugated protein.
- Characterization (Optional):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cyanine7.5).
- Storage:
 - Store the purified Cyanine7.5-conjugated protein at 4°C in the dark. For long-term storage, add glycerol to a final concentration of 50% and store at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for staining fixed and permeabilized cells with a Cyanine7.5-conjugated antibody.

Materials:

- Cells cultured on coverslips or in imaging dishes
- Cyanine7.5-conjugated antibody
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
- Antifade mounting medium

Procedure:

- Cell Preparation:
 - Wash the cells three times with PBS.
- Fixation:
 - Incubate the cells with Fixation Solution for 15-20 minutes at room temperature.[\[2\]](#)
 - Wash the cells three times with PBS.[\[2\]](#)
- Permeabilization (for intracellular targets):
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.[\[2\]](#)
- Antibody Staining:
 - Dilute the Cyanine7.5-conjugated antibody to its optimal concentration in Blocking Buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[\[2\]](#)
 - Wash the cells three times with PBS for 5 minutes each.[\[2\]](#)
- Mounting:
 - Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.
- Imaging:

- Image the slides using a fluorescence microscope equipped with appropriate filters for Cyanine7.5 (Excitation: ~788 nm, Emission: ~808 nm).

Protocol 3: Fluorescence Imaging of Tissue Sections

This protocol provides a general guideline for staining tissue sections with a Cyanine7.5-conjugated probe.

Materials:

- Frozen or paraffin-embedded tissue sections on microscope slides
- Cyanine7.5-conjugated probe
- Deparaffinization and rehydration solutions (for paraffin sections)
- Antigen retrieval buffer (if necessary)
- PBS
- Blocking Buffer: 1-5% BSA in PBS with 0.1% Tween-20
- Antifade mounting medium

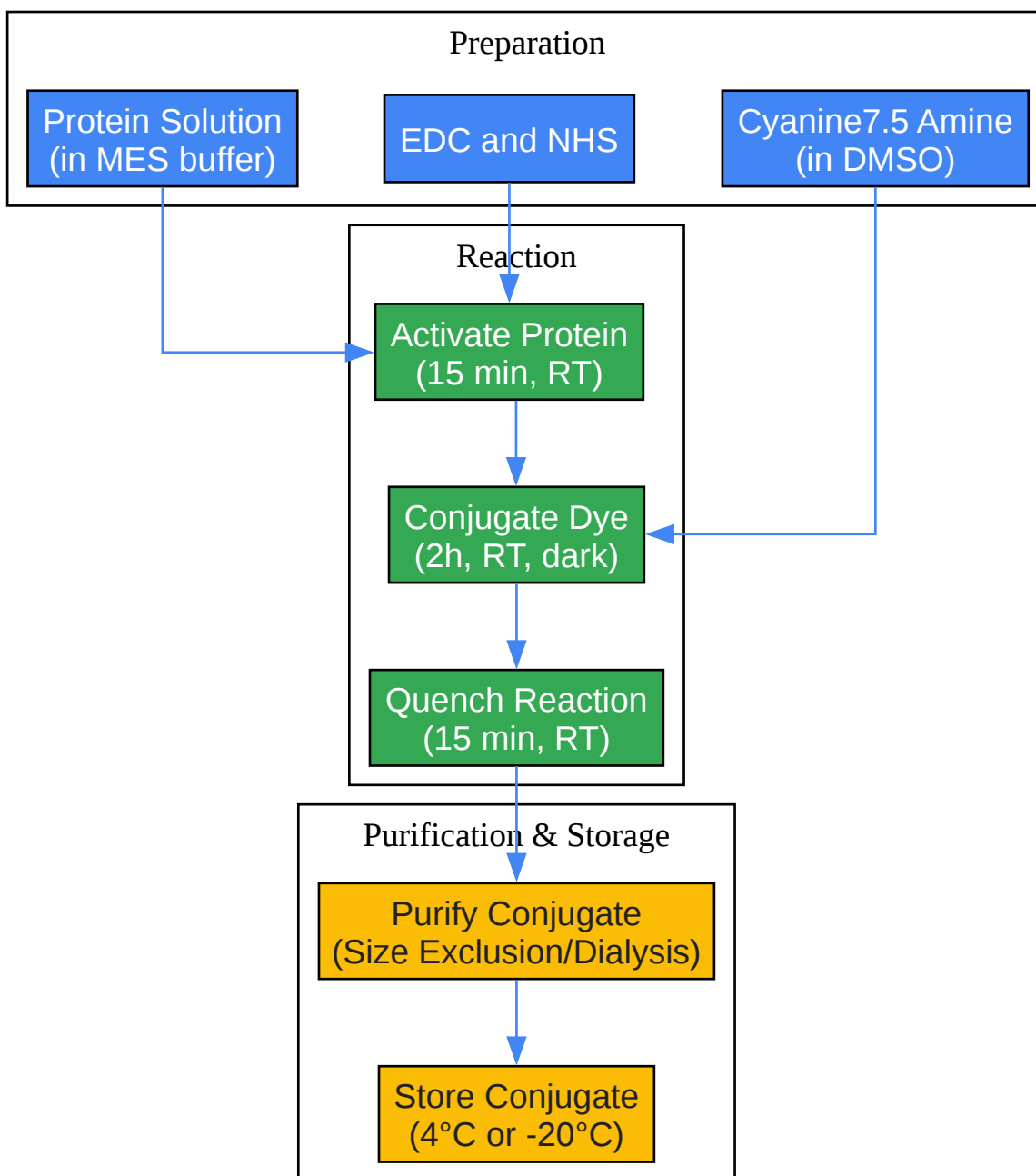
Procedure:

- Tissue Preparation:
 - For paraffin-embedded sections, deparaffinize and rehydrate the tissue.
 - Perform antigen retrieval if required by the target epitope.
- Blocking:
 - Incubate the tissue sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
- Probe Incubation:

- Dilute the Cyanine7.5-conjugated probe to its optimal concentration in Blocking Buffer.
- Incubate the sections with the diluted probe overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the slides three times for 5 minutes each with PBS containing 0.1% Tween-20.
- Mounting:
 - Mount the coverslip with an antifade mounting medium.
- Imaging:
 - Image the slides using a fluorescence microscope or a slide scanner equipped with appropriate NIR imaging capabilities.

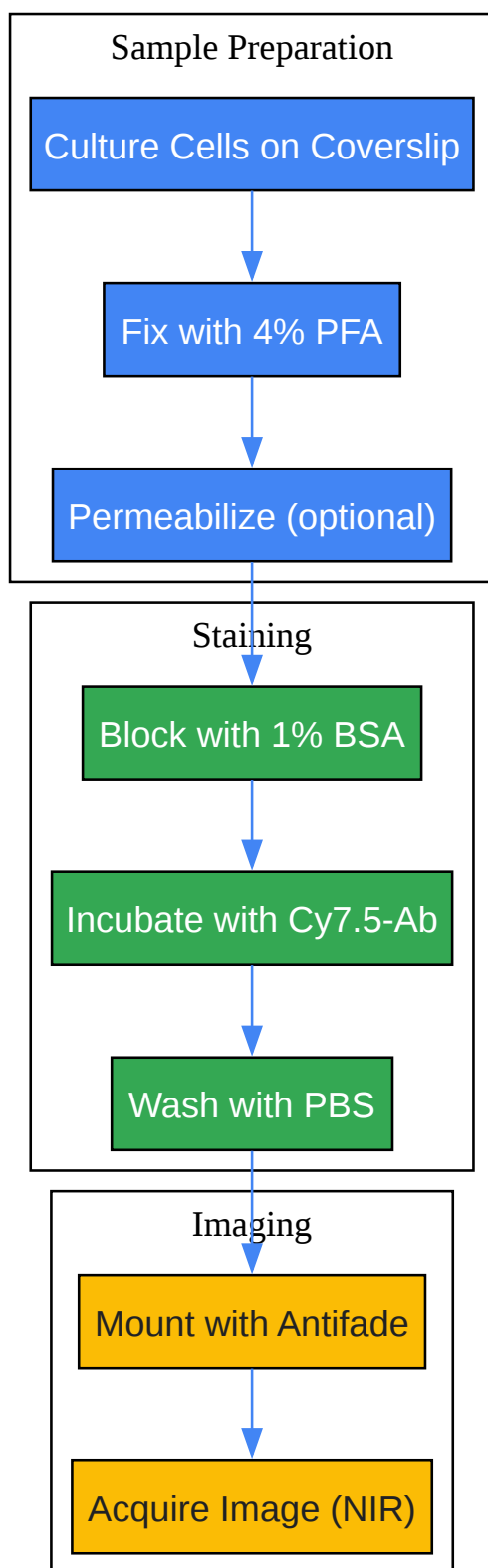
Visualizations

The following diagrams illustrate the key experimental workflows described in this document.



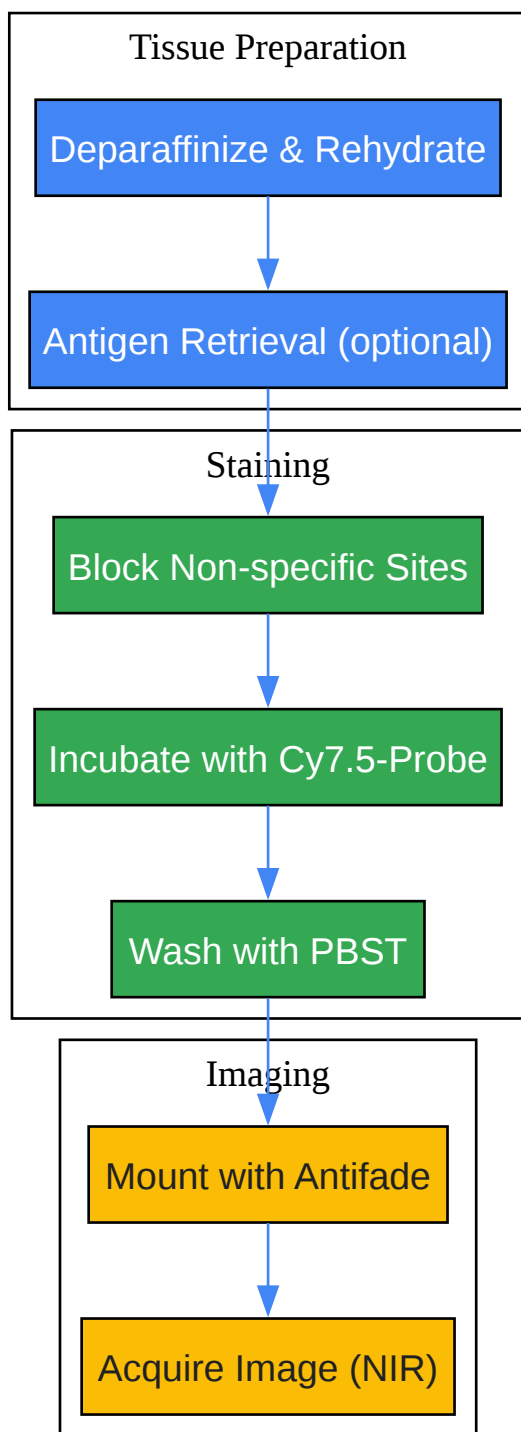
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Workflow for conjugating **Cyanine7.5 amine** to a protein.



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Workflow for immunofluorescence microscopy of cultured cells.



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Workflow for fluorescence microscopy of tissue sections.

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